molecular formula C14H11ClF3N3O2 B3042880 N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea CAS No. 680215-51-4

N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea

Cat. No. B3042880
CAS RN: 680215-51-4
M. Wt: 345.7 g/mol
InChI Key: GQKMWVHCOUOOTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid with 4-methoxyaniline followed by urea formation. Detailed synthetic pathways and reaction conditions are documented in the literature .


Chemical Reactions Analysis

  • Arylamine N-acetyltransferase (NAT) inhibition: Due to its structural similarity to arylamines, it may interact with NAT enzymes .

Scientific Research Applications

Cytokinin Activity

N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds similar to N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea, have been synthesized and tested for their cytokinin activity in tobacco callus bioassays. Some derivatives exhibit significant activity, suggesting potential applications in plant growth regulation (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).

Polymerization Initiatives

Research has shown that N-aryl-N'-pyridyl ureas, similar to the compound , are effective as thermal latent initiators in the ring-opening polymerization of epoxides. This application is significant in polymer science for controlled polymerization processes (Makiuchi, Sudo, & Endo, 2015).

Antitumor Agents

The synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl) urea, a key intermediate of the antitumor agent sorafenib, highlights the potential of similar compounds in pharmaceuticals for cancer treatment (Yan Feng-mei & Liu He-qin, 2009).

Cyclocondensation Reactions

A study involving the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones using reactions with urea indicates potential applications in the creation of novel organic compounds, possibly useful in various chemical industries (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).

Crystal Structure and Biological Activities

The synthesis and study of the crystal structure of related urea compounds have shown definite insecticidal and fungicidal activities, suggesting their use in agricultural applications (Li, Jing-zhi, Xue, Si-jia, & Liu, Guo-hua, 2006).

Directed Lithiation

Research involving N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows potential in the field of organic synthesis, particularly in reactions involving lithiation, which is crucial for creating complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).

Plant Growth Regulation

Studies on N-nitro-N-(2,4,6 trichlorophenyl)-N'-2-methoxyphenyl Urea show that it has activities as a plant growth regulator, indicating potential applications in agriculture (Qiao, 2002).

properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-23-10-4-2-9(3-5-10)19-13(22)21-12-7-8(14(16,17)18)6-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKMWVHCOUOOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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